molecular formula C22H21N5O2 B2569850 1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE CAS No. 850191-57-0

1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE

Cat. No.: B2569850
CAS No.: 850191-57-0
M. Wt: 387.443
InChI Key: LEVKDFVAYKKCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-carbonyl)-4-{5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a notable class of fused, rigid, and planar N-heterocyclic compounds with significant potential in medicinal chemistry and drug discovery . The core structure is recognized for its versatile synthetic chemistry, which allows for diverse functionalization, enabling fine-tuning of pharmacological properties and interaction with biological targets . The primary research value of this compound lies in its potential as a protein kinase inhibitor (PKI) for targeted cancer therapy . Protein kinases are enzymes that are frequently disrupted in cancers, and their inhibition is a validated strategy for therapeutic intervention. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against a range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . These compounds typically act as ATP-competitive inhibitors, disrupting the phosphorylation processes that drive oncogenic signaling pathways . The specific substitution pattern on this compound—featuring a 3-phenyl group, a 5-methyl group, and a 7-linked piperazine moiety capped with a furan-2-carbonyl group—is designed to enhance binding affinity and selectivity towards specific kinase targets, a principle supported by extensive structure-activity relationship (SAR) studies . Researchers can employ this compound in various in vitro biological evaluations, including assays to determine cytotoxicity, anti-proliferative effects, and enzymatic inhibitory selectivity . Its structural characteristics suggest potential for use in hit-to-lead optimization campaigns. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-2-yl-[4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-16-14-20(25-9-11-26(12-10-25)22(28)19-8-5-13-29-19)27-21(24-16)18(15-23-27)17-6-3-2-4-7-17/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVKDFVAYKKCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan-2-carbonyl group: This step often involves acylation reactions using furan-2-carbonyl chloride.

    Incorporation of the piperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidines showed enhanced antiproliferative effects against various cancer cell lines. The incorporation of furan and pyrazoline groups into these compounds has been shown to improve their cytotoxicity significantly compared to their analogues .

Key Findings :

  • Compounds with the furan moiety demonstrated IC50 values ranging from 28.8 to 124.6 µM against neoplastic cell lines.
  • Molecular docking studies suggest these compounds target specific kinase pathways involved in cancer progression, indicating potential as chemotherapeutic agents .

Enzyme Inhibition

The compound also exhibits inhibitory activity against xanthine oxidase, an enzyme linked to various diseases such as gout and hyperuricemia. The pyrazolone derivatives bearing a furan moiety were synthesized and evaluated for their effectiveness as xanthine oxidase inhibitors, demonstrating promising results in reducing enzyme activity .

Material Science Applications

Beyond pharmacological uses, the unique structural properties of 1-(Furan-2-carbonyl)-4-{5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine have been explored in material science. The photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable candidates for applications in organic electronics and photonic devices. Their ability to form crystals with notable conformational phenomena enhances their potential in solid-state applications .

Case Studies

Study Focus Findings
MDPI (2021)Anticancer ActivityEnhanced cytotoxicity against cancer cell lines; promising drug-like properties for preclinical assays .
ACS Publications (2011)Structure-Based Drug DesignInsights into the binding interactions of pyrazolo derivatives with target proteins; implications for drug design targeting G protein-coupled receptors .
ResearchGate (2023)Enzyme InhibitionDemonstrated effective xanthine oxidase inhibition; potential therapeutic applications for gout treatment .

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyrimidine Derivatives

The target compound shares structural similarities with several pyrazolo[1,5-a]pyrimidine derivatives, differing in substitution patterns and peripheral groups. Key analogues include:

Compound Name Core Substitution (Position) Piperazine/Peripheral Group Key Differences Reference
Target Compound 5-methyl, 3-phenyl (pyrazolo[1,5-a]pyrimidine) 1-(Furan-2-carbonyl)piperazine Unique furanoyl-piperazine linkage
MK56 (41) 2-(furan-2-yl), 5-phenyl None (7(4H)-one core) Lacks piperazine; furan at position 2
MK72 (68) 5-(3,5-bis(trifluoromethyl)phenyl), 2-(4-fluorophenyl) None Fluorinated aryl groups; no piperazine
Compound 17 3,5-dimethyl, 2-phenyl None (pyrazolo[1,5-a]pyrimidin-7(H)-one) Methyl vs. phenyl substitution at C3
1-{5-Methyl-3-phenyl...}-4-(2-methylphenyl)piperazine 5-methyl, 3-phenyl 4-(2-methylphenyl)piperazine Aryl vs. furanoyl substituent on piperazine

Structural Insights :

  • Core Modifications : The 5-methyl and 3-phenyl groups on the pyrazolo[1,5-a]pyrimidine core may enhance steric bulk and lipophilicity compared to analogues like MK56 (furan at C2) or MK72 (fluorinated aryl groups) .
  • Piperazine Functionalization: The furan-2-carbonyl group on piperazine distinguishes the target compound from derivatives with aryl or alkyl substituents (e.g., 2-methylphenyl in ). This group could improve solubility or target-specific interactions, as furan derivatives are known for hydrogen-bonding capabilities .

Comparison with Analogues :

  • MK56 : Synthesized via condensation of 2-furoylacetonitrile and ethyl benzoylacetate, followed by cyclization .
  • Compound 17: Formed by reacting a β-diketone derivative with 5-amino-4-methyl-3-phenylpyrazole in the presence of piperidine .
Crystallographic and Spectroscopic Characterization
  • X-ray Crystallography : Analogues like MK56 have been structurally confirmed via X-ray diffraction, a method supported by SHELX software .
  • Spectroscopic Data : NMR and MS data for related compounds (e.g., compound 51 and 52 in ) validate structural assignments, with characteristic shifts for the pyrazolo[1,5-a]pyrimidine core and piperazine protons.

Biological Activity

The compound 1-(Furan-2-carbonyl)-4-{5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives that incorporate furan and pyrazolo[1,5-a]pyrimidine moieties. The structural formula can be represented as:

C19H21N5O2\text{C}_{19}\text{H}_{21}\text{N}_5\text{O}_2

This compound exhibits a unique combination of functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and piperazine rings have demonstrated antibacterial effects against various strains, suggesting potential utility in treating infections .

CompoundActivity (MIC)Reference
This compoundTBDCurrent Study
4-(2-Furoyl)-1-piperazine8.37 µM

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer activity due to its ability to inhibit specific protein kinases involved in cancer progression. Compounds in this class have shown promise against various cancer cell lines, indicating that the compound may also possess similar properties .

The mechanism of action for compounds like this compound is thought to involve the inhibition of key enzymes or pathways critical for cell proliferation and survival. For example, studies on related pyrazolo compounds have shown inhibition of xanthine oxidase and other enzymes involved in metabolic pathways .

Case Studies

A study examined the effects of structurally related compounds on Mycobacterium tuberculosis and found significant inhibitory activity at low concentrations (IC50 values ranging from 1.35 to 2.18 µM) . This suggests that further investigation into the biological activity of the target compound against similar pathogens may yield valuable insights.

Toxicity and Safety Profile

Initial assessments indicate that derivatives of this class exhibit low toxicity levels. Hemolysis data suggest a favorable safety profile, which is critical for the development of new therapeutic agents .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing the piperazine-pyrazolo[1,5-a]pyrimidine core of this compound?

  • Methodological Answer : The synthesis of similar heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidine derivatives) involves refluxing intermediates in polar aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ to facilitate nucleophilic substitution or coupling reactions. For example, refluxing with K₂CO₃ for 4–5 hours under anhydrous conditions has been shown to yield stable intermediates . Adjusting the molar ratio of reactants (e.g., 1:1 for hydrazine derivatives) and monitoring reaction progress via thin-layer chromatography (TLC) can improve yield .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the pyrazolo[1,5-a]pyrimidine and piperazine moieties. For example, the furan-2-carbonyl group exhibits distinct aromatic proton signals at δ 6.5–7.5 ppm. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer : Target identification begins with in silico docking studies against enzymes like aminopeptidase N or VEGFR2, which are inhibited by structurally related pyrazolo[1,5-a]pyrimidine derivatives. Molecular docking software (e.g., AutoDock Vina) can predict binding affinities to active sites, guided by crystallographic data from homologous compounds .

Advanced Research Questions

Q. What mechanistic insights explain the enzyme inhibition properties of this compound?

  • Methodological Answer : The trifluoromethyl and phenyl groups on the pyrazolo[1,5-a]pyrimidine core enhance hydrophobic interactions with enzyme pockets, while the furan-2-carbonyl group may participate in hydrogen bonding. Competitive inhibition assays (e.g., Lineweaver-Burk plots) and kinetic studies (Km/Vmax analysis) can quantify inhibition constants (Ki). Mutagenesis studies on target enzymes (e.g., MMP9) may identify critical binding residues .

Q. How can computational modeling improve the design of derivatives with enhanced selectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations (e.g., using GROMACS) assess stability of ligand-enzyme complexes over time. Fragment-based drug design (FBDD) can optimize substituents on the piperazine ring to reduce off-target effects .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, cofactors). A factorial design approach systematically tests variables (e.g., enzyme concentration, incubation time) to isolate confounding factors . Cross-validation with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) ensures robustness. Meta-analysis of published data on analogous compounds identifies trends in structure-activity relationships (SAR) .

Q. How can researchers validate the role of the furan-2-carbonyl group in modulating pharmacokinetic properties?

  • Methodological Answer : Comparative studies with derivatives lacking the furan moiety assess its impact on solubility, metabolic stability (e.g., cytochrome P450 assays), and membrane permeability (Caco-2 cell models). Radiolabeled analogs (e.g., ¹⁴C-furan) track metabolic fate in vivo. QSAR models correlate substituent electronegativity with bioavailability .

Methodological Resources

  • Synthetic Protocols : Refer to reflux conditions and purification steps in and .
  • Computational Tools : Use software highlighted in for virtual screening and data encryption .
  • Data Analysis : Apply factorial design principles from to optimize experimental variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.